molecular formula C18H28N2O2S B2772446 N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 953259-71-7

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No. B2772446
CAS RN: 953259-71-7
M. Wt: 336.49
InChI Key: XPQZKGDHGBXMED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a sulfonamide group and a methyl group. The sulfonamide group would be linked to a piperidine ring, which is in turn linked to a cyclopentyl group.


Chemical Reactions Analysis

Sulfonamides, such as this compound, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with strong acids, or as acids, forming salts with strong bases . They can also undergo hydrolysis under certain conditions .

Future Directions

The future directions for research on this compound would likely involve studying its potential biological activities, such as antimicrobial activity, and optimizing its synthesis for potential industrial production .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-15-5-4-8-18(13-15)23(21,22)19-14-16-9-11-20(12-10-16)17-6-2-3-7-17/h4-5,8,13,16-17,19H,2-3,6-7,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQZKGDHGBXMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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